

enalapril maleate uses hypertension heart failure

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Compound Focus: Enalapril Maleate

CAS No.: 76095-16-4

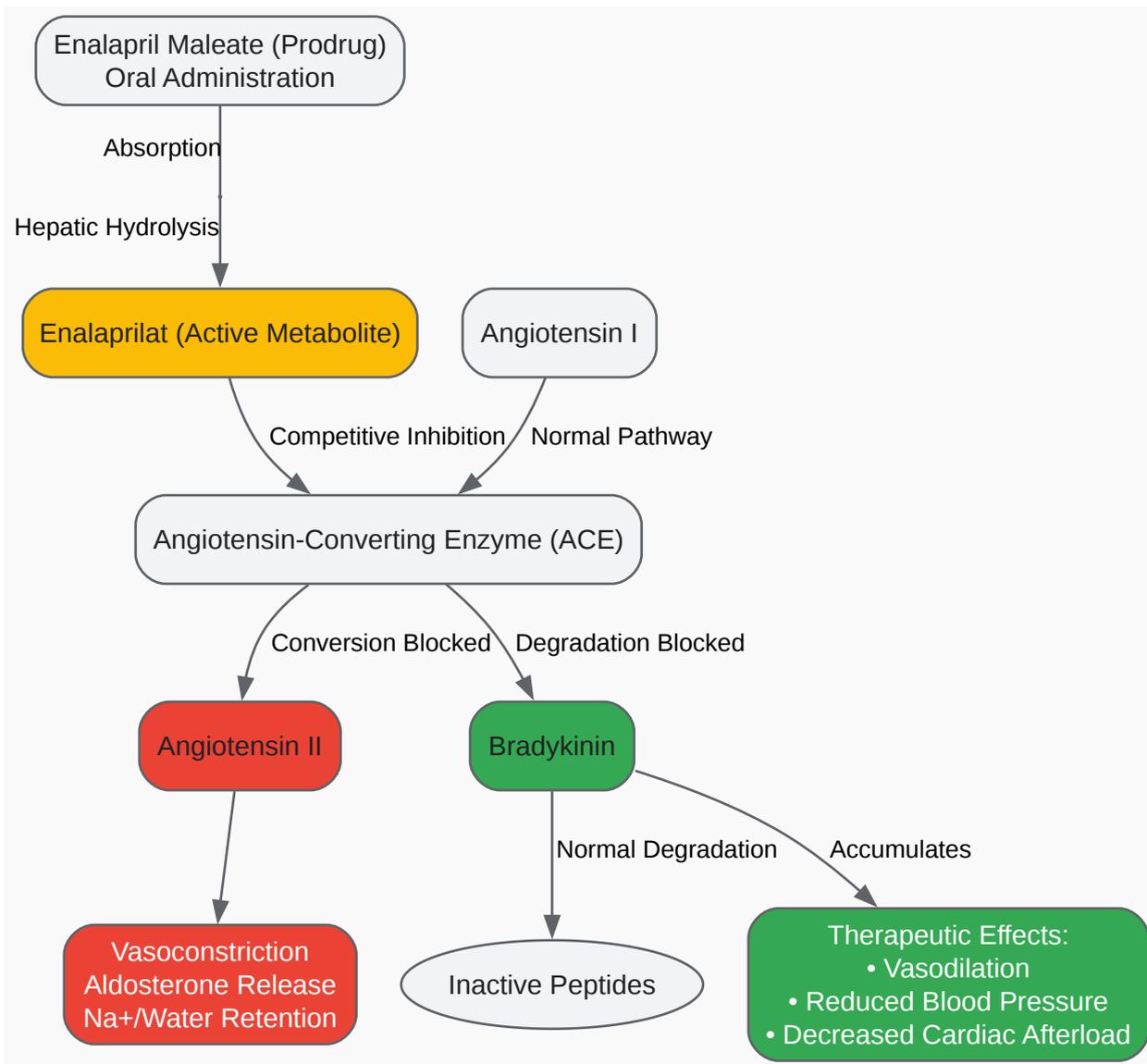
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Mechanism of Action & Pharmacokinetics

Enalapril maleate is a prodrug designed for improved oral absorption. Its activity depends on biotransformation to **enalaprilat**, which potently inhibits angiotensin-converting enzyme (ACE) [1] [2] [3].

The diagram below illustrates the core pharmacological pathway of enalapril.



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Key pharmacokinetic parameters are summarized in the table below.

Parameter	Description
Bioavailability	Approximately 60% following oral administration; not significantly affected by food [1] [2].
Metabolism	Enalapril is a prodrug hydrolyzed in the liver to its active form, enalaprilat , by carboxylesterase 1 (CES1) [4] [1] [2].

Parameter	Description
Time to Peak (Enalaprilat)	3 to 4 hours after an oral dose of enalapril [1] [2].
Elimination Half-Life	Effective half-life of enalaprilat for accumulation is about 11 hours [2] [3].
Route of Elimination	Primarily renal. About 94% of a dose is recovered in the urine and feces as enalaprilat or enalapril [1] [2].

Key Safety & Tolerability Considerations

- **Common Adverse Effects:** The most common side effect is a persistent, dry cough (1-2%), which is characteristic of ACE inhibitors [4] [3]. Other common effects include headache, dizziness, and symptomatic hypotension, especially after the first dose [5] [4] [6].
- **Serious Risks:**
 - **Angioedema:** Can occur at any time, affecting the face, lips, and airway, and may be more common in Black patients [4] [3].
 - **Fetal Toxicity:** Contraindicated in the second and third trimesters of pregnancy [5] [2] [7].
 - **Hypotension:** Can be severe in volume-depleted patients [5] [2].
 - **Hyperkalemia:** Risk is increased in patients with renal impairment or diabetes, and with concomitant use of potassium-sparing diuretics [5] [4].
 - **Renal Impairment:** Renal function should be monitored, as deterioration has been observed, particularly in patients with heart failure, pre-existing renal disease, or renal artery stenosis [5] [2].
- **Important Drug Interactions:**
 - **Contraindicated with Sacubitril/Valsartan:** Do not administer within 36 hours of each other due to increased risk of angioedema [5] [7].
 - **Contraindicated with Aliskiren** in patients with diabetes or renal impairment [5].
 - **Caution with Diuretics, NSAIDs, and Potassium Supplements:** May increase risks of hypotension, renal impairment, or hyperkalemia [5] [4] [7].

Experimental & Research Methodologies

For researchers, key experimental considerations and methodologies from the literature and clinical trials include:

- **Clinical Trial Endpoints for Heart Failure:** Major morbidity/mortality trials like SOLVD used composite endpoints of **all-cause mortality** and **hospitalization for heart failure** to establish efficacy [2].
- **Stability and Degradation Studies:** The stability of **enalapril maleate** in the solid state can be investigated using techniques like **DSC-FTIR (Differential Scanning Calorimetry-Fourier Transform Infrared Spectroscopy)**. These studies monitor intramolecular cyclization to enalapril-diketopiperazine (DKP), with kinetic analysis performed under non-isothermal and isothermal conditions [6].
- **Pediatric Formulation Development:** Clinical trials have explored alternative formulations like **orodispersible minitables** to facilitate accurate dosing and administration in pediatric populations with heart failure [8].

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